
4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
描述
The compound is a derivative of benzoxazine, which is a type of heterocyclic compound containing a benzene ring fused to an oxazine ring . Benzoxazines are known for their applications in the production of high-performance thermosetting resins .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a benzoxazine core with a 4-methylbenzyl group and a carboxylic acid group attached to the benzene ring . The exact structure would depend on the specific positions of these substituents on the benzene ring .Chemical Reactions Analysis
Benzoxazines are known to undergo a ring-opening polymerization reaction upon heating, which leads to the formation of polybenzoxazines . These polymers have high thermal stability, good chemical resistance, and excellent mechanical properties .作用机制
Target of Action
Benzoxazine derivatives are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Mode of Action
Benzoxazine compounds often interact with biological targets through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Benzoxazine derivatives can potentially affect multiple pathways depending on their specific chemical structure and the biological target they interact with .
Pharmacokinetics
These properties can be influenced by various factors including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Benzoxazine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
The action, efficacy, and stability of “4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid” can be influenced by various environmental factors such as pH, temperature, and the presence of other substances .
生化分析
Biochemical Properties
4-(4-Methylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions are crucial for the compound’s metabolic processing and its potential therapeutic effects.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes results in the oxidation of the compound, which is a critical step in its metabolic pathway . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biological effects . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to alter cellular processes over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Toxicological studies have highlighted the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions determine the compound’s localization and its ability to exert its effects at target sites.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological effects.
属性
IUPAC Name |
4-[(4-methylphenyl)methyl]-3-oxo-1,4-benzoxazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11-2-4-12(5-3-11)9-18-14-8-13(17(20)21)6-7-15(14)22-10-16(18)19/h2-8H,9-10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYIPNPRNDJFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)COC3=C2C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Nitro-2-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyridine](/img/structure/B1387426.png)
![1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid](/img/structure/B1387428.png)
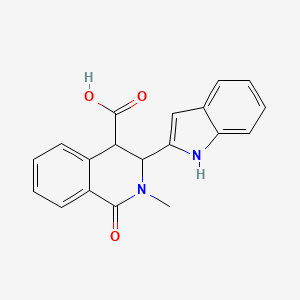
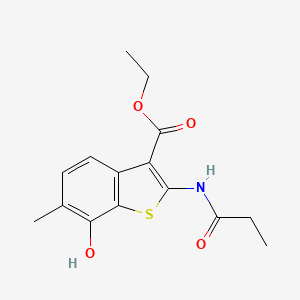
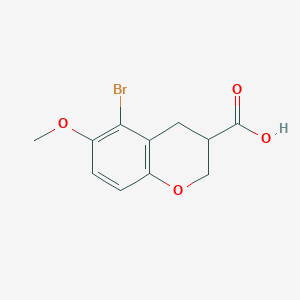
![1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1387432.png)
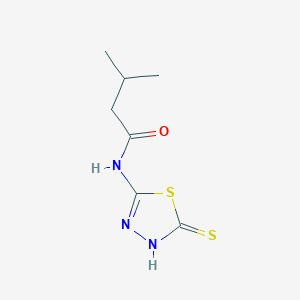
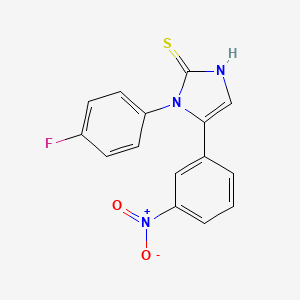



![[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid](/img/structure/B1387442.png)
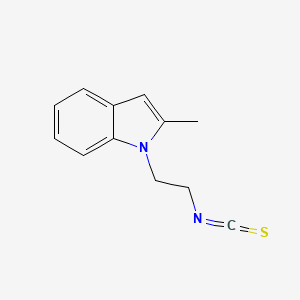
![2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1387447.png)
